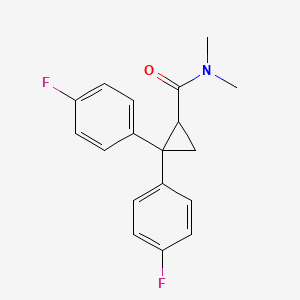
Methyl 5-(1-ethoxyethoxy)-3-oxotetradeca-6,8-dienoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-(1-ethoxyethoxy)-3-oxotetradeca-6,8-dienoate is an organic compound with the molecular formula C19H32O5. It is a complex ester that features a long carbon chain with multiple functional groups, including an ethoxyethoxy group and a conjugated diene system. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(1-ethoxyethoxy)-3-oxotetradeca-6,8-dienoate typically involves the esterification of a suitable carboxylic acid precursor with methanol in the presence of an acid catalyst. The ethoxyethoxy group can be introduced through a protection-deprotection strategy using ethylene glycol and an appropriate protecting group, such as an acetal or ketal. The conjugated diene system can be formed through a series of elimination reactions or by using a Wittig reaction to introduce the double bonds.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification reaction. The use of protective groups and subsequent deprotection steps are optimized to minimize side reactions and maximize the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 5-(1-ethoxyethoxy)-3-oxotetradeca-6,8-dienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or reduce the double bonds to single bonds.
Substitution: Nucleophilic substitution reactions can occur at the ester group or the ethoxyethoxy group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted esters or ethers.
Wissenschaftliche Forschungsanwendungen
Methyl 5-(1-ethoxyethoxy)-3-oxotetradeca-6,8-dienoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Wirkmechanismus
The mechanism of action of Methyl 5-(1-ethoxyethoxy)-3-oxotetradeca-6,8-dienoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to participate in various biochemical pathways, potentially inhibiting or activating specific enzymes. The conjugated diene system may also play a role in its reactivity and interaction with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 5-(1-ethoxyethoxy)-2,3-dihydropyridine
- 3-(1-ethoxyethoxy)pyridine
- 5-(1-ethoxyethoxy)thiopen-2-amine
Uniqueness
Methyl 5-(1-ethoxyethoxy)-3-oxotetradeca-6,8-dienoate is unique due to its combination of functional groups and the presence of a conjugated diene system. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research.
Eigenschaften
CAS-Nummer |
64769-19-3 |
|---|---|
Molekularformel |
C19H32O5 |
Molekulargewicht |
340.5 g/mol |
IUPAC-Name |
methyl 5-(1-ethoxyethoxy)-3-oxotetradeca-6,8-dienoate |
InChI |
InChI=1S/C19H32O5/c1-5-7-8-9-10-11-12-13-18(24-16(3)23-6-2)14-17(20)15-19(21)22-4/h10-13,16,18H,5-9,14-15H2,1-4H3 |
InChI-Schlüssel |
JYKWQBIDFRHASH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC=CC=CC(CC(=O)CC(=O)OC)OC(C)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



-lambda~5~-phosphane](/img/structure/B14498043.png)
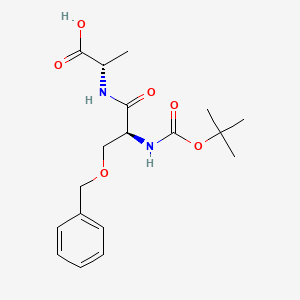
![2-[2-(2-Hydroxyethyl)-4-oxoazetidin-3-yl]-1-(4-nitrophenyl)propyl carbonate](/img/structure/B14498058.png)
![3-Oxo-3-[(1,3,3-trimethyl-2-oxocyclohexyl)oxy]propanoate](/img/structure/B14498068.png)
![3-[2-(dibutylamino)ethoxy]propyl 4-aminobenzoate](/img/structure/B14498069.png)

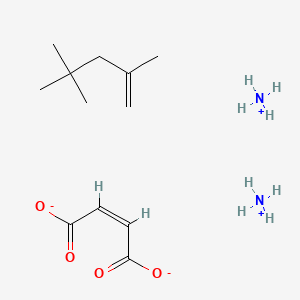
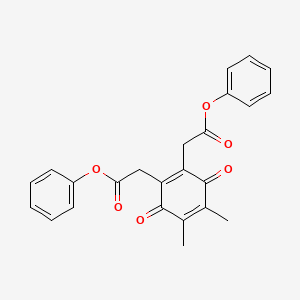
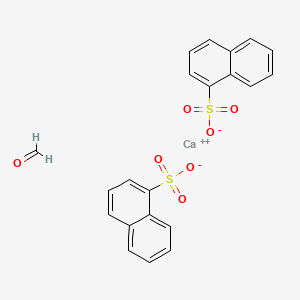
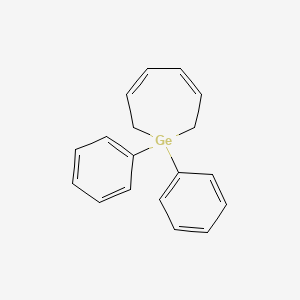

![(1'R,4'R,5'R,7'S)-5'-chlorospiro[1,3-dioxolane-2,2'-bicyclo[2.2.1]heptane]-7'-carboxylate](/img/structure/B14498117.png)
